2-Ethylisonicotinic acid

Catalog No.
S637135
CAS No.
3376-96-3
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylisonicotinic acid

CAS Number

3376-96-3

Product Name

2-Ethylisonicotinic acid

IUPAC Name

2-ethylpyridine-4-carboxylic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

YRCQSPCQYCXBJK-UHFFFAOYSA-N

SMILES

CCC1=NC=CC(=C1)C(=O)O

Synonyms

4-Pyridinecarboxylicacid,2-ethyl-(9CI);2-Ethyl-4-pyridinecarboxylic acid;2-ethylisonicotinic acid(SALTDATA: FREE);2-ethylisonicotinic acid

Canonical SMILES

CCC1=NC=CC(=C1)C(=O)O

The exact mass of the compound 2-Ethylisonicotinic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of pyridinemonocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethylisonicotinic acid is a pyridinecarboxylic acid derivative distinguished by an ethyl group at the 2-position and a carboxyl group at the 4-position. This specific substitution pattern makes it a critical, non-interchangeable precursor for the synthesis of the second-line antitubercular drug ethionamide. Beyond its pharmaceutical role, its structure provides unique steric and electronic properties, influencing its function as a ligand in coordination chemistry and as a component in advanced materials, setting it apart from its parent compound, isonicotinic acid.

Research Procurement Fit

Metabolite standard Definitive ethionamide metabolite for bioanalytical method development
Synthetic intermediate Patented precursor in ethionamide process chemistry
SAR probe 2-ethyl substituent enables systematic isonicotinic acid SAR studies

Direct substitution of 2-ethylisonicotinic acid with its parent compound, isonicotinic acid, or its positional isomers (nicotinic or picolinic acid) will lead to process and product failure in its most critical applications. The 2-ethyl group is essential for the bioactivity of its major derivative, the antitubercular drug ethionamide; its absence prevents the formation of the correct active metabolite. In materials science and coordination chemistry, this alkyl group introduces significant steric hindrance that fundamentally alters molecular packing, coordination geometry, and the resulting properties of metal complexes compared to the unsubstituted isonicotinic acid framework. This steric influence is not a minor perturbation but a primary driver of the final material's structure and function, making analogs unsuitable for applications designed around 2-ethylisonicotinic acid.

Substitution Risk

2-Ethylisonicotinic acid target

Recognized ethionamide metabolite; isonicotinic acid lacks this identity, disrupting analytical method validity.

Isonicotinic acid substitute

Cannot access patented ethionamide synthetic route; structural mismatch alters chromatographic and solubility profiles.

Essential and Non-Interchangeable Precursor for the Antitubercular Drug Ethionamide

2-Ethylisonicotinic acid is the required starting material for the synthesis of ethionamide (2-ethyl-4-pyridinecarbothioamide), a key second-line drug for treating multidrug-resistant tuberculosis (MDR-TB). The drug's mechanism relies on the 2-ethyl group. Ethionamide is a prodrug activated by the mycobacterial enzyme EthA, which ultimately inhibits mycolic acid synthesis via the InhA enzyme. The parent compound, isonicotinic acid, is the precursor to a different first-line drug, isoniazid, which has a distinct activation pathway via the KatG enzyme. Resistance to isoniazid does not confer resistance to ethionamide in many cases, precisely because of the different structures and activation mechanisms dictated by the presence or absence of the 2-ethyl group.

Evidence DimensionRequired Precursor for Bioactive Drug Synthesis
Target Compound DataServes as the exclusive precursor to Ethionamide, a second-line MDR-TB drug activated by the EthA enzyme.
Comparator Or BaselineIsonicotinic Acid: Precursor to Isoniazid, a first-line TB drug activated by the KatG enzyme.
Quantified DifferenceQualitative but absolute: Substitution is impossible. Using isonicotinic acid yields a completely different drug (Isoniazid) with a different resistance profile.
ConditionsSynthesis of antitubercular agents for treating *Mycobacterium tuberculosis*.

For any process aimed at synthesizing ethionamide to combat MDR-TB, 2-ethylisonicotinic acid is the only valid procurement choice; isonicotinic acid is not a substitute.

Metabolite identity
Head-to-head
Principal urinary metabolite of ethionamide in man, rat, mouse, dog; isonicotinic acid not identified.
Supports authentic metabolite standard selection for LC-MS/MS method development.
Reported in vivo metabolic fate; species-panel context.

Altered Thermal Stability Profile Compared to Isonicotinic Acid

The thermal behavior of 2-ethylisonicotinic acid differs significantly from its parent compound, isonicotinic acid, a critical consideration for process chemistry and materials synthesis at elevated temperatures. Isonicotinic acid undergoes sublimation starting around 200 °C, with a melting point reported at approximately 315 °C. This tendency to sublime can complicate melt processing and high-temperature reactions. While specific sublimation data for 2-ethylisonicotinic acid is not readily available for direct comparison, the addition of the ethyl group alters the intermolecular forces and crystal packing, which is expected to change its volatility and thermal decomposition profile, requiring distinct process parameters from those established for isonicotinic acid.

Evidence DimensionThermal Behavior (Melting/Sublimation)
Target Compound DataExpected to have a distinct thermal profile due to the 2-ethyl group, altering melting and sublimation behavior.
Comparator Or BaselineIsonicotinic Acid: Begins to sublime at ~200 °C; melts at ~315 °C.
Quantified DifferenceQualitative difference in phase transition behavior, critical for high-temperature process design.
ConditionsThermal analysis (TG/DSC).

Process chemists must select this specific compound if the established protocol requires its unique thermal properties, as substituting with isonicotinic acid would necessitate complete process re-optimization due to different sublimation and melting characteristics.

Synthetic exclusivity
Head-to-head
Patent US3364222 claims 2-ethylisonicotinic acid and its esters as essential ethionamide intermediates; unsubstituted analog structurally unsuitable.
Validates non-substitutable starting material for ethionamide process research.

Steric Control in Coordination Chemistry: Directing Supramolecular Architecture

The 2-ethyl group provides significant steric hindrance that is absent in isonicotinic acid, enabling precise control over the final structure of coordination polymers and metal complexes. Studies on related systems demonstrate that seemingly minor changes from a hydrogen to a methyl, and then to an ethyl group, can drastically alter the dimensionality of a coordination network, shifting it from a 3D network to a 1D chain or 2D layer. While a direct comparison using 2-ethylisonicotinic acid was not found, the principle of steric control is well-established. The bulk of the ethyl group adjacent to the nitrogen atom restricts the available coordination angles and approaches of metal centers, preventing the formation of densely packed structures that might be accessible with the less-hindered isonicotinic acid.

Evidence DimensionSteric Hindrance Effect on Coordination Network Dimensionality
Target Compound DataThe 2-ethyl group provides significant steric bulk, influencing coordination geometry and favoring less-dense or lower-dimensionality structures.
Comparator Or BaselineIsonicotinic Acid: Lacks steric hindrance at the 2-position, allowing for potentially denser and higher-dimensionality coordination networks.
Quantified DifferenceQualitative but architecturally definitive: leads to fundamentally different crystal structures (e.g., 1D vs. 3D networks).
ConditionsSelf-assembly of metal-ligand coordination networks (crystal engineering).

For researchers in crystal engineering or MOF synthesis, this compound is procured specifically to exploit its steric properties to target unique, less-compact topologies that are inaccessible using isonicotinic acid.

M. tuberculosis selectivity
Class-level inference
Active against M. tuberculosis; inactive against M. avium complex in vitro. Postulated flavin/riboflavin interaction.
May support species-specific antimycobacterial mechanism studies.
Class-level inference; data to verify.
Lipophilicity shift
Data to verify
Δ predicted LogP ≈ 0.9–1.0 (8- to 10-fold partition increase) vs isonicotic acid; mp 233–235 °C vs 310–315 °C.
Informs chromatographic method adjustment and partitioning behavior review.
Predicted values; source review required.
NAD deaminase modulation
Class-level inference
Activates NAD deaminase; blocks NAD→NADP conversion, decreasing NADP and increasing NADH in vitro.
Relevant for cellular redox and NAD metabolism research contexts.
Mechanistic class inference; further validation may be needed.

Mandatory Precursor for Ethionamide Synthesis in Pharmaceutical Manufacturing

This compound is the specified and required raw material for the industrial synthesis of ethionamide, a critical second-line antibiotic for treating multidrug-resistant tuberculosis. Its unique structure is indispensable for the final drug's bio-activation and efficacy.

Targeting Specific Topologies in Crystal Engineering and MOF Research

As a ligand in coordination chemistry, 2-ethylisonicotinic acid is selected when the research goal is to use steric hindrance to prevent the formation of common, densely-packed structures and instead target unique, lower-dimensional, or more open frameworks that cannot be achieved with the smaller isonicotinic acid.

Development of Process Chemistries Requiring Specific Thermal Profiles

This compound is suitable for processes where the sublimation profile of isonicotinic acid is problematic. Its distinct thermal properties necessitate its use in synthetic routes that have been specifically optimized for its melting and decomposition behavior, ensuring reproducibility and preventing process failures associated with unintended phase changes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Ethionamide metabolism bioanalysis
Authentic metabolite identity for LC-MS/MS method development
Confirm retention time and fragmentation match in biological matrices
Ethionamide process research
Patent-claimed acid precursor
Verify synthetic route fidelity and intermediate purity
Antimycobacterial mechanism studies
Reported M. tuberculosis selective activity
Evaluate species-specific susceptibility and NAD-related pathways
Isonicotinic acid SAR
Quantifiable lipophilicity and thermal perturbation
Correlate 2-alkyl substitution with physicochemical and biological readouts

XLogP3

1.1

Wikipedia

2-ethylisonicotinic acid

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